molecular formula C24H23N5O2S3 B11650631 N-(4-methylpyrimidin-2-yl)-4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

N-(4-methylpyrimidin-2-yl)-4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

Cat. No.: B11650631
M. Wt: 509.7 g/mol
InChI Key: SBPMRXVJBPKVDI-UHFFFAOYSA-N
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Description

N-(4-METHYLPYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of pyrimidine, dithioloquinoline, and sulfonamide groups. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrimidine ring: This can be achieved through condensation reactions involving appropriate precursors.

    Synthesis of the dithioloquinoline moiety: This step may involve cyclization reactions under specific conditions.

    Coupling reactions: The final compound is formed by coupling the pyrimidine and dithioloquinoline moieties with the benzene sulfonamide group.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHYLPYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE: can be compared with other sulfonamide derivatives and dithioloquinoline compounds.

Uniqueness

    Structural Complexity: The combination of pyrimidine, dithioloquinoline, and sulfonamide groups makes it unique.

    Potential Biological Activity: Its unique structure may confer specific biological activities not seen in similar compounds.

Properties

Molecular Formula

C24H23N5O2S3

Molecular Weight

509.7 g/mol

IUPAC Name

N-(4-methylpyrimidin-2-yl)-4-[(4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C24H23N5O2S3/c1-14-5-10-18-19(13-14)28-24(3,4)21-20(18)22(33-32-21)27-16-6-8-17(9-7-16)34(30,31)29-23-25-12-11-15(2)26-23/h5-13,28H,1-4H3,(H,25,26,29)

InChI Key

SBPMRXVJBPKVDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC(=N5)C

Origin of Product

United States

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